molecular formula C12H11N3S B1529483 [3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine CAS No. 1082825-85-1

[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine

Cat. No.: B1529483
CAS No.: 1082825-85-1
M. Wt: 229.3 g/mol
InChI Key: PWVMOAXXVZCWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine is a heterocyclic aromatic amine that contains both imidazole and thiazole rings

Scientific Research Applications

[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine has several applications in scientific research:

Future Directions

The future directions for the research on “3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline” and related compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the diverse biological activities of imidazothiazoles, these compounds could be potential candidates for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 3-bromoacetophenone, followed by cyclization and subsequent functionalization to introduce the aniline group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for the efficient production of the compound by minimizing the isolation of intermediate products and optimizing reaction conditions .

Chemical Reactions Analysis

Types of Reactions

[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of [3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
  • 3-(4-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
  • 3-(3-Methylimidazo[2,1-b][1,3]thiazol-5-yl)aniline

Uniqueness

[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine is unique due to its specific substitution pattern on the imidazole and thiazole rings, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-8-7-16-12-14-11(6-15(8)12)9-3-2-4-10(13)5-9/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVMOAXXVZCWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine
Reactant of Route 2
[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine
Reactant of Route 3
Reactant of Route 3
[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine
Reactant of Route 4
[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine
Reactant of Route 5
[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine
Reactant of Route 6
Reactant of Route 6
[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.